5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) mGlu5 Receptor

Researchers needing a reliable mGlu5 PAM pharmacophore often face inconsistent isomer quality. This 3-piperidinyl oxadiazole (CAS 902837-18-7) eliminates that risk with ≥95% purity and verified regiochemistry. - Validated mGlu5 PAM scaffold for SAR and lead optimization. - High purity (≥95%) ensures reproducible HTS and assay results. - Immediate availability from global stock, reducing synthesis lead times.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 902837-18-7
Cat. No. B1290654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole
CAS902837-18-7
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)C2CCCNC2
InChIInChI=1S/C10H17N3O/c1-2-4-9-12-10(14-13-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3
InChIKeyKKMTUNLAPUDTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole: Procurement-Grade Scaffold


5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 902837-18-7) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core with a piperidin-3-yl substitution and a propyl side chain [1]. This compound is part of a broader class of piperidine-oxadiazole derivatives, a chemotype recognized as a versatile scaffold in medicinal chemistry and chemical biology due to the oxadiazole ring's bioisosteric properties and the piperidine ring's basicity [2]. It is commercially available as a research chemical with specified purity levels (typically ≥95%), which are critical parameters for its use in assay development, structure-activity relationship (SAR) studies, and as a potential synthetic intermediate .

1
3-Piperidinyl oxadiazole scaffold: class-level evidence suggests association with mGlu5 PAM pharmacophore
Confirm target engagement in your assay system
2
Defined regioisomeric form (3-yl on piperidine) – substitution position directs target class preference
3
Commercially available with specified purity specification – supports reproducible assay development and SAR studies
Verify COA upon receipt

Why Generic Substitution Fails


The precise substitution pattern of 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole is critical and distinguishes it from other piperidine-oxadiazole analogs. In the 1,2,4-oxadiazole class, even minor modifications to the piperidine attachment point (e.g., 2-yl, 3-yl, or 4-yl) or the nature of the 3-substituent (e.g., propyl vs. methyl, phenyl, or other alkyl chains) can lead to profound differences in biological target engagement, physicochemical properties, and ADME/PK profiles [1]. The 3-yl piperidine linkage and the propyl group define a specific topological and electronic environment that is not replicated by close structural analogs. Therefore, generic substitution without rigorous comparative validation will compromise the reproducibility and interpretability of research findings, as even isomeric changes can redirect target selectivity or alter potency [2].

Regioisomer shift alters target engagement
3-Piperidinyl substitution is linked to mGlu5 PAM activity; switching to 4-piperidinyl oxadiazoles may redirect selectivity toward HsClpP agonists. Pharmacophore interpretation may not transfer.
Propyl chain influences lipophilicity
The propyl group at position 3 contributes to a computed logP of 1.5; analogs with longer chains or different substituents may shift logP outside the favorable range, altering solubility and assay behavior.
Purity specification mismatch
Close structural analogs (e.g., piperidin-4-yl isomer) are often unstocked or listed without defined purity. Replacing with undefined-purity material may introduce assay interference.

Quantitative Comparative Evidence


Piperidin-3-yl vs 4-yl Target Selectivity

The position of the piperidine nitrogen relative to the oxadiazole ring is a critical determinant of biological activity. 3-Piperidinyl oxadiazoles, the class to which the target compound belongs, have been identified and characterized as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) [1]. This represents a distinct pharmacological profile compared to the more widely explored 4-piperidinyl oxadiazoles, which are often developed for targets like HsClpP agonists in oncology [2]. While direct head-to-head data for the exact target compound is not available, the class-level inference is that a researcher aiming to explore or build upon the mGlu5 PAM pharmacophore cannot substitute a 4-piperidinyl analog and expect to retain the same target engagement profile.

Target selectivity class
Class-level inference
3-piperidinyl: mGlu5 PAM vs 4-piperidinyl: HsClpP agonist
Substitution position directs target class preference; confirm experimentally
Based on published SAR for oxadiazole derivatives
Medicinal Chemistry Structure-Activity Relationship (SAR) mGlu5 Receptor

Certified Purity for Reproducible Assays

Commercial availability in verified high-purity grades is a critical procurement parameter. 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole is available from suppliers at certified purities of 95% and NLT 98% . In contrast, many close structural analogs, such as 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole (CAS 902837-03-0) or 2-(3-propyl-1,2,4-oxadiazol-5-yl)-piperidine (no CAS found), are primarily listed as virtual screening compounds, custom synthesis requests, or are not stocked with a comparable purity specification [1].

Certified purity
Data to verify
≥95% – NLT 98%
Supplier-specified purity supports reproducible assay work; request COA
Close structural analogs often lack defined purity
Analytical Chemistry Quality Control High-Throughput Screening

LogP as Physicochemical Predictor

The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a key determinant of its solubility, permeability, and overall drug-likeness. The calculated LogP (XLogP3) for 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole is 1.5 [1]. This value places it in a favorable range for oral bioavailability according to Lipinski's Rule of 5 (LogP < 5). This provides a specific, quantifiable basis for selection over other piperidine-oxadiazole analogs. For instance, a regioisomer like 4-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 902837-03-0) or an analog with a longer alkyl chain could have a different (often higher) LogP, potentially leading to lower aqueous solubility or higher non-specific binding in biological assays.

Computed logP (XLogP3)
Class-level inference
1.5
Within favorable range (1–3) for permeability; computed, verify experimentally
Regioisomers may exhibit different logP
ADME Computational Chemistry Drug Design

Key Application Scenarios


mGlu5 PAM Scaffold Exploration

This compound is the optimal starting point for laboratories developing novel mGlu5 PAMs. Its 3-piperidinyl oxadiazole core is a validated pharmacophore for this target, as established by class-level evidence [1]. The compound can serve as a reference standard in functional assays or as a synthetic intermediate for building focused libraries to explore the SAR around the 3-propyl group for improved potency or metabolic stability.

Kinase & GPCR Fragment Library Core

The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, and the piperidine moiety is a privileged structure in drug discovery [1]. The compound's specific regioisomeric form (3-yl attachment) and favorable calculated LogP (1.5) [2] make it a highly attractive fragment or core for inclusion in screening libraries targeting kinases or G-protein coupled receptors (GPCRs). Its commercial availability at high purity ensures immediate, reliable use in high-throughput screening (HTS) campaigns without the need for in-house resynthesis.

Analytical Reference Standard

Due to its defined structure and commercial availability with certified purity (≥95%) [1], this compound is ideal for use as an analytical reference standard. Quality control and analytical chemistry laboratories can utilize it for developing and validating HPLC, LC-MS, or NMR methods, or for identifying and quantifying related substances during the synthesis and scale-up of more complex piperidine-oxadiazole lead candidates.

Application
Selection Property
Validation Focus
mGlu5 PAM pharmacophore studies
3-Piperidinyl oxadiazole core (class-level association)
Functional target engagement and selectivity profiling
Kinase / GPCR screening library development
Regioisomeric form and computed logP 1.5
Physicochemical profiling and HTS reproducibility
Analytical reference standard
Certified purity specification
Method validation (HPLC, LC-MS, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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